molecular formula C19H19NO4S B11499246 3-[1-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11499246
M. Wt: 357.4 g/mol
InChI Key: WCNWKYJSNDEISX-UHFFFAOYSA-N
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Description

3-[1-(2,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole ring substituted with a 2,4-dimethoxyphenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine. The 2,4-dimethoxyphenyl and thiophene groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it may serve as a probe or ligand in studying enzyme interactions and receptor binding due to its unique structural features.

Industry: In materials science, the compound can be used in the synthesis of polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The 2,4-dimethoxyphenyl and thiophene groups can engage in π-π stacking and hydrogen bonding, influencing the binding affinity and specificity. The propanoic acid moiety may participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3-(2,4-Dihydroxyphenyl)propanoic acid
  • 3-(2,4-Dimethoxyphenyl)-1H-pyrrole

Uniqueness: 3-[1-(2,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

3-[1-(2,4-dimethoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C19H19NO4S/c1-23-14-7-9-15(17(12-14)24-2)20-13(6-10-19(21)22)5-8-16(20)18-4-3-11-25-18/h3-5,7-9,11-12H,6,10H2,1-2H3,(H,21,22)

InChI Key

WCNWKYJSNDEISX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)OC

Origin of Product

United States

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